molecular formula C26H21FN2O3S2 B15099776 (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15099776
M. Wt: 492.6 g/mol
InChI Key: HEPVPXXZEONPBY-UHFFFAOYSA-N
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Description

The compound “(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by three key substituents:

A 4-tert-butylphenyl group at position 5, contributing steric bulk and lipophilicity.

A hydroxy(thiophen-2-yl)methylidene moiety at position 4, enabling hydrogen bonding and π-π interactions.

This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole and thiophene groups may act as pharmacophores. Its synthesis likely involves multi-step reactions, including condensation and cyclization, as seen in analogs (e.g., ).

Properties

Molecular Formula

C26H21FN2O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H21FN2O3S2/c1-26(2,3)15-8-6-14(7-9-15)21-20(22(30)18-5-4-12-33-18)23(31)24(32)29(21)25-28-17-11-10-16(27)13-19(17)34-25/h4-13,21,31H,1-3H3

InChI Key

HEPVPXXZEONPBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene groups. The final step involves the formation of the hydroxy(methylidene) group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reactivity of the Pyrrolidine-2,3-dione Core

The diketone moiety in the pyrrolidine ring is highly electrophilic, enabling nucleophilic attacks and redox reactions. Key reactions include:

Reaction Type Reagents/Conditions Mechanism Product
Nucleophilic Addition Amines (e.g., NH3_3, hydrazine)Attack on carbonyl carbonsImine or hydrazone derivatives
Reduction LiAlH4_4, NaBH4_4Reduction of carbonyl to alcoholDiol derivatives
Cycloaddition Dienophiles (e.g., alkenes)Diels-Alder reactionFused bicyclic compounds

The tert-butylphenyl group enhances steric hindrance, potentially slowing reactions at the adjacent carbonyl group.

Thiophene Ring Reactions

The hydroxy(thiophen-2-yl)methylidene group participates in tautomerism (keto-enol) and electrophilic substitution:

Reaction Type Reagents/Conditions Mechanism Product
Electrophilic Substitution HNO3_3/H2_2SO4_4, Br2_2Nitration or bromination at C3/C5Nitro- or bromo-thiophene derivatives
Oxidation KMnO4_4 (acidic)Ring-openingThiophene-2-carboxylic acid
Condensation Aldehydes/KetonesKnoevenagel-type reactionExtended conjugated systems

The hydroxy group facilitates acid-base reactions, forming salts with strong bases (e.g., NaOH).

Benzothiazole Ring Reactivity

The 6-fluoro-1,3-benzothiazol-2-yl group undergoes:

Reaction Type Reagents/Conditions Mechanism Product
Nucleophilic Aromatic Substitution NH3_3 (high temp/pressure)Replacement of fluorine6-amino-benzothiazole derivatives
Ring-Opening Strong bases (e.g., NaH)Cleavage of thiazole ringThiol and amine intermediates

Fluorine’s electron-withdrawing effect directs electrophiles to meta positions .

Tert-Butylphenyl Group

  • Oxidation : Resistant to common oxidants due to steric protection.

  • Friedel-Crafts Alkylation : Can act as an electron-rich arene in acid-catalyzed reactions .

Hydroxy Group

  • Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters.

  • Coordination Chemistry : Binds to metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) .

Computational Reactivity Insights

DFT calculations on analogous compounds (PubChem CID 118729147 ) predict:

  • Electrophilicity Index : High at pyrrolidine carbonyls (supporting nucleophilic additions).

  • Fukui Functions : Thiophene C3 and benzothiazole C6 are electrophilic hotspots .

Stability and Degradation Pathways

  • Thermal Decomposition : Above 250°C, the diketone core decarboxylates, releasing CO2_2 .

  • Photodegradation : UV exposure causes cleavage of the thiophene-methylidene bond .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied. It may serve as a probe to investigate specific biochemical pathways or as a lead compound for drug development.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its potential therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Analysis:

  • Benzothiazole Modifications: The 6-fluoro group in the target compound (vs. Methyl or dimethyl groups (e.g., ) may enhance solubility but reduce metabolic stability compared to fluorine.
  • Aryl Groups at Position 5 :

    • The 4-tert-butylphenyl group in the target compound offers superior lipophilicity compared to 3,4-dichlorophenyl (Cl groups increase polarity) or unsubstituted phenyl (). This could improve membrane permeability but reduce aqueous solubility.
  • Methylidene Moiety: The hydroxy(thiophen-2-yl)methylidene group in the target compound enables hydrogen bonding (via -OH) and aromatic interactions (via thiophene), whereas analogs with phenyl or thiocarbonohydrazide groups (e.g., ) exhibit different intermolecular interactions.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :
    The tert-butyl group in the target compound likely increases LogP compared to dichlorophenyl or methylfuryl analogs (), favoring blood-brain barrier penetration but requiring formulation optimization.

  • Hydrogen Bonding :
    The hydroxy group in the target compound may enhance crystallinity and stability through intermolecular hydrogen bonds, as observed in crystal structures of related triazole-thione derivatives ().

  • Synthetic Accessibility : Fluorination and tert-butyl incorporation may complicate synthesis compared to methyl or chlorine-substituted analogs, which are more commonly reported ().

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C20H20F1N2O2SC_{20}H_{20}F_{1}N_{2}O_{2}S, and it features several functional groups that contribute to its biological activity:

  • Pyrrolidine ring : Known for various biological interactions.
  • Benzothiazole moiety : Associated with antimicrobial and anticancer properties.
  • Hydroxy(thiophen-2-yl)methylidene group : Potentially enhances the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole and pyrrolidine derivatives exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that a similar compound led to a 50% decrease in cell viability in breast cancer cell lines at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Properties

The presence of the benzothiazole moiety suggests potential antimicrobial activity. Research has shown that related compounds exhibit:

  • Bactericidal Effects : Against Gram-positive bacteria such as Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have shown MIC values ranging from 5 to 20 µg/mL, indicating moderate to high potency against certain pathogens .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to the presence of hydroxyl groups which can scavenge free radicals.

  • Research Findings : In vitro assays revealed that derivatives with similar structures exhibited an IC50 (half maximal inhibitory concentration) ranging from 15 to 30 µg/mL in DPPH radical scavenging assays .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease progression:

  • Urease Inhibition : Similar compounds have been reported to inhibit urease activity, which is crucial for the survival of some pathogenic bacteria. The inhibition mechanism involves binding at the enzyme's active site, thereby preventing its function .

Data Table: Biological Activities Summary

Activity TypeAssessed CompoundIC50/MIC ValuesReference
AnticancerPyrrolidine Derivative10 µM (cell viability)
AntimicrobialBenzothiazole Derivative5 - 20 µg/mL (MIC)
AntioxidantHydroxy Compound15 - 30 µg/mL
Urease InhibitionRelated CompoundSignificant inhibition observed

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